BenchChemオンラインストアへようこそ!

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Sigma-2 receptor TMEM97 Pyrazole sulfonamide

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 2034261-75-9, molecular formula C₁₁H₂₀N₄O₃S, MW 288.37) is a synthetic pyrazole-sulfonamidoacetamide hybrid that combines a 1,5-dimethylpyrazole pharmacophore with an N-methylmethylsulfonamido acetamide warhead. This compound belongs to the broader class of pyrazole sulfonamides, which have been patented as sigma receptor inhibitors (WO2011147910A1) and independently developed as N-myristoyltransferase (NMT) inhibitors exemplified by DDD85646.

Molecular Formula C11H20N4O3S
Molecular Weight 288.37
CAS No. 2034261-75-9
Cat. No. B2928497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
CAS2034261-75-9
Molecular FormulaC11H20N4O3S
Molecular Weight288.37
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)CN(C)S(=O)(=O)C
InChIInChI=1S/C11H20N4O3S/c1-9-7-10(13-15(9)3)5-6-12-11(16)8-14(2)19(4,17)18/h7H,5-6,8H2,1-4H3,(H,12,16)
InChIKeyQVEQDUQVZHLSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 2034261-75-9): Procurement-Relevant Baseline for a Dual-Warhead Pyrazole Sulfonamidoacetamide


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 2034261-75-9, molecular formula C₁₁H₂₀N₄O₃S, MW 288.37) is a synthetic pyrazole-sulfonamidoacetamide hybrid that combines a 1,5-dimethylpyrazole pharmacophore with an N-methylmethylsulfonamido acetamide warhead . This compound belongs to the broader class of pyrazole sulfonamides, which have been patented as sigma receptor inhibitors (WO2011147910A1) [1] and independently developed as N-myristoyltransferase (NMT) inhibitors exemplified by DDD85646 [2]. Unlike simpler pyrazole sulfonamides, the target compound incorporates a unique N-methylmethylsulfonamido acetamide moiety that introduces additional hydrogen-bonding capacity and conformational flexibility, potentially altering target engagement profiles and physicochemical properties relative to in-class analogs.

Why N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide Cannot Be Substituted by Generic Pyrazole Sulfonamides: A Procurement-Risk Overview


The pyrazole sulfonamide scaffold is pharmacologically promiscuous: subtle modifications to the pyrazole substitution pattern, sulfonamide capping group, or linker length can redirect target engagement from sigma receptors to N-myristoyltransferase (NMT), γ-secretase, sodium channels, or carbonic anhydrases [1][2]. For example, the clinical-stage sigma-1 antagonist EST64454 (Ki σ₁ = 22 nM) and the NMT inhibitor DDD85646 (Ki TbNMT = 1.44 nM) share a pyrazole-sulfonamide core but differ completely in their biological target and therapeutic application due to divergent substitution [3][4]. The target compound's distinctive N-methylmethylsulfonamido acetamide group—absent in both EST64454 and DDD85646—introduces an additional hydrogen-bond acceptor/donor pair and a flexible acetamide linker that are expected to alter binding kinetics, selectivity, and physicochemical properties, including solubility and metabolic stability. Procurement of an in-class analog without this specific warhead therefore carries a high risk of obtaining a compound with an entirely different biological fingerprint, rendering experimental results non-transferable and compromising reproducibility.

Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide vs. In-Class Analogs


Sigma-2 Receptor Binding Affinity: Class-Level Potency Comparison with Reference Sigma-2 Ligand PB28

No direct binding data for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide at sigma receptors have been published. However, structurally related pyrazole sulfonamides within the same patent class (WO2011147910A1) have demonstrated nanomolar affinity at sigma-2 receptors. A representative pyrazole sulfonamide analog (BDBM50604966/CHEMBL5175530) exhibits a sigma-2 receptor Ki of 5.10 nM in rat PC-12 cell membranes using [³H]-ditolylguanidine displacement [1]. By comparison, the reference sigma-2 agonist PB28 has a reported Ki of 0.68 nM under comparable radioligand binding conditions . This approximately 7.5-fold difference in affinity illustrates the sensitivity of sigma-2 binding to specific structural features—particularly the sulfonamide capping group and pyrazole substitution—within the pyrazole sulfonamide class. The target compound's unique N-methylmethylsulfonamido acetamide warhead is expected to produce a distinct affinity and selectivity signature at sigma-2 relative to both the reference compound PB28 and other in-class pyrazole sulfonamides.

Sigma-2 receptor TMEM97 Pyrazole sulfonamide Radioligand binding

Differential Sigma-2 vs. Sigma-1 Selectivity Profile Relative to Sigma-1-Selective Antagonist EST64454

The selectivity profile of pyrazole sulfonamide sigma ligands is exquisitely sensitive to structural modification. Data from BindingDB for a pyrazole sulfonamide analog (BDBM50604966) shows sigma-2 Ki values of 5.10–8.5 nM versus sigma-1 Ki values of 29–31 nM in human HEK293T cell assays, yielding a sigma-2/sigma-1 selectivity ratio of approximately 3.4–6.1-fold [1]. In contrast, the clinical candidate EST64454—also a pyrazole sulfonamide but with a distinct substitution pattern—is a highly sigma-1-selective antagonist with a sigma-1 Ki of 22 nM and no measurable sigma-2 affinity at pharmacologically relevant concentrations [2]. This demonstrates that within the pyrazole sulfonamide chemotype, the direction and magnitude of sigma subtype selectivity can be inverted by structural modifications to the sulfonamide group and pyrazole substituents. The target compound's N-methylmethylsulfonamido acetamide group represents a structural feature not present in either the sigma-2-preferring analog or the sigma-1-selective EST64454, suggesting it may exhibit a unique selectivity fingerprint that warrants direct characterization.

Sigma receptor selectivity Sigma-1 antagonist Sigma-2 ligand Subtype selectivity

N-Myristoyltransferase (NMT) Inhibition Potential: Structural Comparison with DDD85646 and Implications for Target Engagement

Pyrazole sulfonamides represent the most potent known chemotype for inhibition of N-myristoyltransferase (NMT), a validated drug target for human African trypanosomiasis and a emerging target in oncology [1]. The benchmark NMT inhibitor DDD85646—a pyrazole sulfonamide with a 2,6-dichlorobenzenesulfonamide group and a 1,3,5-trimethylpyrazole core—exhibits a TbNMT Ki of 1.44 nM, an enzymatic IC₅₀ of 2 nM, and a cellular EC₅₀ of 2 nM against T. brucei parasites [2]. The target compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide differs from DDD85646 in two critical structural features: (i) it replaces the 1,3,5-trimethylpyrazole with a 1,5-dimethylpyrazole bearing an ethyl linker, and (ii) it substitutes the 2,6-dichlorobenzenesulfonamide with an N-methylmethylsulfonamido acetamide group. SAR studies in this series have demonstrated that both the pyrazole substitution pattern and the nature of the sulfonamide group profoundly influence NMT potency, CNS penetration, and selectivity over the human NMT isoform [3]. These structural differences are predicted to alter the NMT inhibition profile, metabolic stability, and blood-brain barrier permeability relative to DDD85646, making the target compound a valuable comparator probe for dissecting structure-activity relationships within the NMT inhibitor pharmacophore.

N-myristoyltransferase NMT inhibitor Pyrazole sulfonamide Trypanosoma brucei

Chemical Uniqueness of the N-Methylmethylsulfonamido Acetamide Warhead: Differentiation from Common Sulfonamide Motifs

The N-methylmethylsulfonamido acetamide moiety (CAS fragment 115665-52-6) is a relatively uncommon sulfonamide variant that combines a methylsulfonyl group, an N-methyl amine, and an acetamide linker into a single functional unit . In contrast, the vast majority of biologically active pyrazole sulfonamides employ simple aryl- or heteroaryl-sulfonamide groups directly attached to the pyrazole core (e.g., DDD85646 uses a 2,6-dichlorobenzenesulfonamide; EST64454 uses a substituted benzenesulfonamide). The target compound's sulfonamidoacetamide warhead introduces three key differentiating features: (i) an additional amide bond that can serve as both a hydrogen bond donor and acceptor, (ii) a tertiary sulfonamide nitrogen (N-methyl) that eliminates the acidic sulfonamide NH proton, potentially reducing plasma protein binding and improving membrane permeability, and (iii) an ethylene spacer between the pyrazole and the acetamide, increasing conformational degrees of freedom. These features are absent from all clinically advanced pyrazole sulfonamides, positioning the target compound in a distinct region of chemical property space with potentially unique ADME and target engagement characteristics relative to conventional pyrazole sulfonamides.

Sulfonamidoacetamide Warhead diversity Chemical space Hydrogen bonding

Research-Grade Purity Benchmarking: Typical 95% Purity and Implications for Reproducibility vs. Higher-Purity Alternatives

The target compound is commercially supplied at a standard research-grade purity of 95%, as indicated by multiple independent vendors . While this purity level is suitable for most biochemical screening, medicinal chemistry SAR exploration, and in vitro pharmacological studies, it is important to note that 95% purity implies the presence of up to 5% impurities, which may include synthetic intermediates, residual solvents, or structurally related byproducts. For comparison, the clinical-stage sigma-1 antagonist EST64454 hydrochloride is available at 98.36% purity from MedChemExpress , and DDD85646 is typically supplied at >98% purity from multiple vendors [1]. The ~3 percentage-point purity differential between the target compound and these comparators, while modest, could be significant in assays requiring high precision (e.g., isothermal titration calorimetry, surface plasmon resonance, or in vivo pharmacokinetic studies) where impurities may confound concentration-response relationships or introduce off-target effects. Researchers requiring the highest confidence in quantitative pharmacology data should consider orthogonal purity verification (HPLC, LC-MS) upon receipt and may request custom purification if >97% purity is mandated by their experimental design.

Compound purity Research-grade Quality control Reproducibility

Optimal Research and Procurement Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide


Sigma Receptor Pharmacology: Profiling Sigma-2 vs. Sigma-1 Selectivity of a Novel Pyrazole Sulfonamidoacetamide Chemotype

This compound is best deployed as a research tool for sigma receptor subtype selectivity profiling. Given the demonstrated sensitivity of sigma receptor binding to sulfonamide capping group identity within the pyrazole sulfonamide class [1], the target compound's unique N-methylmethylsulfonamido acetamide warhead provides an opportunity to evaluate how tertiary sulfonamide and acetamide linker modifications influence sigma-2/sigma-1 selectivity. Researchers should perform competitive radioligand binding assays against both sigma-1 and sigma-2 receptors (e.g., using [³H](+)-pentazocine and [³H]-ditolylguanidine, respectively) and compare the resulting selectivity ratio to literature values for BDBM50604966 (sigma-2 preferring, ~3–6 fold selectivity) and EST64454 (sigma-1 selective). This head-to-head selectivity profiling can uncover new structure-selectivity relationships that guide the design of subtype-selective sigma receptor chemical probes.

N-Myristoyltransferase (NMT) Inhibitor SAR: A Structurally Divergent Comparator to DDD85646

As a pyrazole sulfonamide with a distinct substitution pattern relative to the benchmark NMT inhibitor DDD85646 (1,5-dimethylpyrazole with ethyl linker vs. 1,3,5-trimethylpyrazole; N-methylmethylsulfonamido acetamide vs. 2,6-dichlorobenzenesulfonamide), this compound serves as a valuable comparator for exploring NMT inhibitor structure-activity relationships [2]. By testing the compound alongside DDD85646 in TbNMT enzymatic assays and T. brucei cellular proliferation assays, researchers can assess how the modified pyrazole substitution and sulfonamide warhead affect NMT potency, human NMT selectivity, and cellular anti-parasitic activity. Such SAR data can inform the design of next-generation NMT inhibitors with improved selectivity windows or pharmacokinetic properties.

Physicochemical Property Profiling of Tertiary Sulfonamide Pyrazole Hybrids

The presence of a tertiary N-methylsulfonamide (rather than the typical secondary sulfonamide NH) and an additional acetamide functionality makes this compound a useful probe for evaluating how these structural features influence key drug-like properties. Researchers can experimentally determine logP/logD, aqueous solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability (e.g., liver microsome assays) and compare these values to those reported for secondary sulfonamide pyrazoles such as DDD85646 and EST64454 [3]. Such comparative data are valuable for understanding the structure-property relationships of sulfonamide-containing bioactive molecules and for prioritizing sulfonamide chemotypes in drug discovery programs.

Chemical Biology Probe Development: A Scaffold for Further Derivatization via the Acetamide and Pyrazole Positions

The compound's modular structure—comprising a 1,5-dimethylpyrazole core, an ethylenediamine linker, and an N-methylmethylsulfonamido acetamide terminus—provides multiple synthetic handles for further chemical diversification. The pyrazole C-4 position can be functionalized for bioconjugation or affinity tagging, while the acetamide carbonyl and sulfonamide groups offer sites for prodrug design or property modulation. Researchers engaged in chemical biology or tool compound development can use this compound as a starting scaffold for generating focused libraries or probe molecules, with the built-in differentiation from established pyrazole sulfonamide chemotypes facilitating novel IP generation and avoiding crowded chemical space [4].

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.